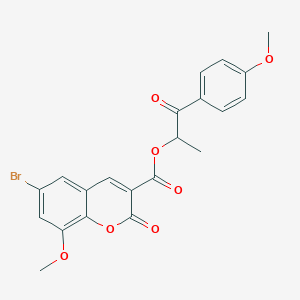

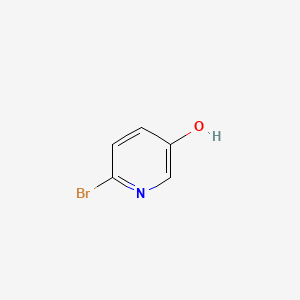

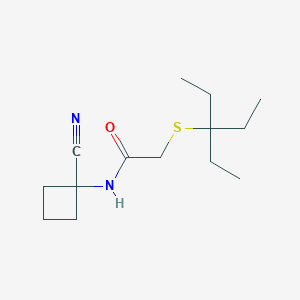

![molecular formula C18H13NO3S B2741469 N-(benzo[b]thiophen-5-yl)-7-methoxybenzofuran-2-carboxamide CAS No. 921799-44-2](/img/structure/B2741469.png)

N-(benzo[b]thiophen-5-yl)-7-methoxybenzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(benzo[b]thiophen-5-yl)-7-methoxybenzofuran-2-carboxamide” is a complex organic compound. It contains a benzothiophene moiety, which is a crucial class of heterocyclic compounds with broad biological properties and diversified applications in the field of materials science . Benzothiophenes are usually considered as important structural motifs in pharmaceuticals and biologically active molecules .

Synthesis Analysis

The synthesis of benzothiophene derivatives often involves coupling reactions and electrophilic cyclization reactions . A Pd(II)-catalyzed Sonogashira type cross-coupling reaction between 2-iodothiophenol and phenylacetylene has been developed, which can yield a series of 2-substituted benzo[b]thiophenes . Another approach involves an aryne reaction with alkynyl sulfides, which can afford a wide range of 3-substituted benzothiophenes .Chemical Reactions Analysis

The chemical reactions involving benzothiophene derivatives are diverse and can be complex. The Pd(II)-catalyzed Sonogashira type cross-coupling reaction and the aryne reaction with alkynyl sulfides are two examples of reactions that can be used to synthesize benzothiophene derivatives .Aplicaciones Científicas De Investigación

Inhibition of Cell Adhesion Molecules

N-(benzo[b]thiophen-5-yl)-7-methoxybenzofuran-2-carboxamide and its analogs have been studied for their ability to inhibit the expression of cell adhesion molecules such as E-selectin, ICAM-1, and VCAM-1 on the surface of endothelial cells. This inhibition is significant because it decreases the adherence of neutrophils to activated endothelial cells, which is a crucial step in the inflammatory response. One of the compounds in this category, PD 144795, has shown oral activity in several models of inflammation, suggesting potential applications in the treatment of inflammatory diseases (Boschelli et al., 1995).

Synthesis of Novel Anti-Inflammatory and Analgesic Agents

Another research avenue explores the synthesis of novel compounds derived from this compound for potential anti-inflammatory and analgesic applications. These compounds, including various heterocyclic derivatives, have been synthesized and evaluated for their cyclooxygenase inhibition, analgesic, and anti-inflammatory activities. Some derivatives have shown significant activity, highlighting the therapeutic potential of these compounds in managing pain and inflammation (Abu‐Hashem et al., 2020).

Heterocyclic Synthesis

This compound serves as a precursor in the synthesis of various heterocyclic compounds. Studies have demonstrated its utility in generating diverse structures, including pyrazoles, isoxazoles, pyrimidines, triazines, and others. These synthesized heterocyclic compounds have potential applications in pharmaceuticals, demonstrating the versatility of this compound as a building block in medicinal chemistry (Mohareb et al., 2004).

Supramolecular Aggregation Studies

Research has also focused on the structural characterization of this compound derivatives, examining their molecular conformations and modes of supramolecular aggregation. Such studies contribute to understanding the compound's chemical behavior and its interactions, which is essential for the development of new materials and pharmaceuticals (Sagar et al., 2018).

Mecanismo De Acción

Target of Action

The primary target of N-(1-benzothiophen-5-yl)-7-methoxy-1-benzofuran-2-carboxamide is the Amyloid beta A4 protein . This protein plays a crucial role in the pathogenesis of Alzheimer’s disease .

Mode of Action

N-(1-benzothiophen-5-yl)-7-methoxy-1-benzofuran-2-carboxamide, also known as T-817MA, exhibits neuroprotective properties . It has been demonstrated that T-817MA prevents neurodegeneration induced by Amyloid-beta protein . Accumulation of Amyloid-beta protein is considered to be central to the pathogenesis of Alzheimer’s disease . The neuroprotective properties of T-817MA were also observed in a mutant tau induced Alzheimer’s disease model . Besides these neuroprotective properties, T-817MA also promotes neurite outgrowth .

Biochemical Pathways

It is known that the compound interacts with the amyloid-beta protein, which is involved in the pathogenesis of alzheimer’s disease .

Result of Action

The compound’s action results in neuroprotection and promotion of neurite outgrowth . These effects could potentially slow down the progression of neurodegenerative diseases like Alzheimer’s.

Propiedades

IUPAC Name |

N-(1-benzothiophen-5-yl)-7-methoxy-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO3S/c1-21-14-4-2-3-12-10-15(22-17(12)14)18(20)19-13-5-6-16-11(9-13)7-8-23-16/h2-10H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URVDHDCPEUDPQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC4=C(C=C3)SC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

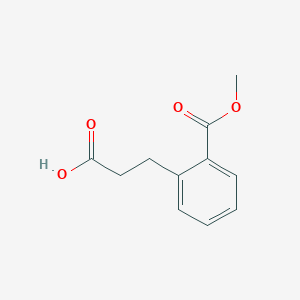

![1-(Chloromethyl)-3-(3-fluoro-2-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2741388.png)

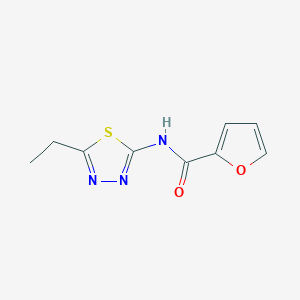

![N-[(4-fluorophenyl)methyl]-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide](/img/structure/B2741389.png)

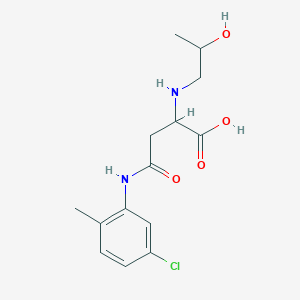

![3-(1-(3',4'-Dichloro-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione](/img/structure/B2741390.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide](/img/structure/B2741397.png)